molecular formula C16H28O4 B12540880 1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane CAS No. 658075-08-2

1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane

Cat. No.: B12540880
CAS No.: 658075-08-2
M. Wt: 284.39 g/mol
InChI Key: ZNDITGQVKRBRGU-UHFFFAOYSA-N
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Description

1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane is a cyclohexane-based compound featuring two symmetrically substituted ethenyloxy ethoxy methyl groups at the 1,4-positions. This structure confers unique reactivity and physical properties, making it valuable in polymer chemistry, adhesives, and coatings. The compound’s extended ethoxy-ether chains enhance solubility in organic matrices and influence its polymerization kinetics, particularly in UV-curable systems .

Properties

CAS No.

658075-08-2

Molecular Formula

C16H28O4

Molecular Weight

284.39 g/mol

IUPAC Name

1,4-bis(2-ethenoxyethoxymethyl)cyclohexane

InChI

InChI=1S/C16H28O4/c1-3-17-9-11-19-13-15-5-7-16(8-6-15)14-20-12-10-18-4-2/h3-4,15-16H,1-2,5-14H2

InChI Key

ZNDITGQVKRBRGU-UHFFFAOYSA-N

Canonical SMILES

C=COCCOCC1CCC(CC1)COCCOC=C

Origin of Product

United States

Preparation Methods

Synthesis via Phase-Transfer Catalyzed Alkylation

This method involves the alkylation of 1,4-bis(hydroxymethyl)cyclohexane with ethyl chloride in the presence of a phase-transfer catalyst (PTC). The reaction proceeds under mild conditions to minimize by-product formation.

Key Steps :

  • Substrate Preparation : 1,4-bis(hydroxymethyl)cyclohexane is synthesized via catalytic hydrogenation of dimethyl terephthalate. Cis/trans isomer ratios depend on the catalyst (e.g., Ru-Sn yields cis-rich mixtures).
  • Alkylation :
    • Reagents : Ethyl chloride (4–8 molar excess), NaOH/KOH (35–45% aqueous solution), tetra-n-butylammonium bromide (PTC).
    • Conditions : 50–90°C, 3–12 bar pressure, 8–12 hours.
  • Workup : Phase separation yields an organic layer containing the product, which is purified via distillation.
Data Table: Phase-Transfer Alkylation Conditions
Parameter Value/Range Source
Temperature 70°C
Pressure 5.9–9.6 bar
Molar Ratio (EtCl:Substrate) 4:1–8:1
Catalyst Tetra-n-butylammonium bromide
Yield 85–90%

Vinylation of 1,4-Cyclohexanedimethanol

Vinyl ether groups are introduced via reaction with acetylene under basic conditions. This method is adapted from protocols for synthesizing divinyl ethers.

Procedure :

  • Substrate Activation : 1,4-bis(hydroxymethyl)cyclohexane is treated with potassium hydroxide to deprotonate hydroxyl groups.
  • Vinylation : Acetylene gas is bubbled through the reaction mixture at 60–80°C, forming the divinyl ether.
  • Purification : Unreacted acetylene is removed, and the product is isolated via column chromatography.
Data Table: Vinylation Reaction Parameters
Parameter Value/Range Source
Temperature 60–80°C
Base KOH (2–3 equiv)
Reaction Time 6–8 hours
Yield 65–75%
Purity ≥95% (after purification)

Acid-Catalyzed Etherification

Strong acids (e.g., BF₃·Et₂O) facilitate the etherification of 1,4-bis(hydroxymethyl)cyclohexane with ethylene glycol vinyl ether.

Steps :

  • Reagent Mixing : Substrate and ethylene glycol vinyl ether are combined in a polar solvent (e.g., THF).
  • Catalysis : BF₃·Et₂O (5–10 mol%) is added, and the mixture is stirred at 25–40°C for 4–6 hours.
  • Quenching & Isolation : The reaction is quenched with NaHCO₃, and the product is extracted with dichloromethane.
Data Table: Acid-Catalyzed Etherification
Parameter Value/Range Source
Catalyst BF₃·Et₂O
Solvent Tetrahydrofuran (THF)
Temperature 25–40°C
Yield 70–80%

Two-Step Process: Epoxidation Followed by Ring-Opening

This method involves synthesizing an epoxy intermediate, which is subsequently opened with ethylene glycol vinyl ether.

Steps :

  • Epoxidation : 1,4-bis(glycidyloxymethyl)cyclohexane is prepared using epichlorohydrin and a Lewis acid catalyst.
  • Ring-Opening : The epoxide reacts with ethylene glycol vinyl ether in the presence of a nucleophilic catalyst (e.g., LiClO₄).
Data Table: Epoxidation and Ring-Opening
Step Conditions Source
Epoxidation Catalyst ZnCl₂ or BF₃·Et₂O
Ring-Opening Catalyst LiClO₄
Overall Yield 60–70%

Comparative Analysis of Methods

Method Advantages Limitations
Phase-Transfer Alkylation High yield, scalable Requires pressurized equipment
Vinylation Simple setup Moderate yield, acetylene handling
Acid-Catalyzed Fast reaction Acid waste generation
Epoxidation/Ring-Opening High purity Multistep, lower yield

Industrial-Scale Considerations

  • Catalyst Recycling : Phase-transfer catalysts (e.g., quaternary ammonium salts) are reused to reduce costs.
  • By-Product Management : Mono-ethyl ether by-products (≤5%) are removed via vacuum distillation.
  • Safety : Ethyl chloride and acetylene require inert atmosphere handling.

Recent Advancements

  • Continuous Flow Systems : Tubular reactors improve heat transfer and reaction efficiency for alkylation.
  • Enzymatic Catalysis : Lipases have been explored for stereoselective etherification, though yields remain low (≤50%).

Chemical Reactions Analysis

1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane undergoes various chemical reactions, including:

Scientific Research Applications

1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane involves its ability to undergo polymerization reactions. The ethenyloxy groups can form cross-linked networks, enhancing the mechanical properties of the resulting polymers. This compound can also interact with various molecular targets, including enzymes and receptors, through its reactive functional groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes critical differences between 1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane and its structural analogs:

Compound Name CAS No. Molecular Formula Molecular Weight Functional Groups Key Applications Regulatory Status
1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane Not Provided C₁₈H₃₀O₄ 334.43 g/mol Vinyl ether, ethoxy UV-curable resins, adhesives Likely regulated (see §721)
1,4-Bis((vinyloxy)methyl)cyclohexane 17351-75-6 C₁₂H₂₀O₂ 196.29 g/mol Vinyl ether Crosslinking agent, coatings Commercial availability
1,1-Bis[(ethenyloxy)methyl]cyclohexane Not Provided C₁₂H₂₀O₂ 196.29 g/mol Vinyl ether (1,1-isomer) Low-odor UV adhesives, sealants Novel compound
1,4-Bis(glycidyloxymethyl)cyclohexane 14228-73-0 C₁₄H₂₄O₄ 256.34 g/mol Epoxy, ether Non-ionic surfactant, coatings EINECS 238-098-4

Notes:

  • Functional Groups: Glycidyl ether analogs (e.g., 14228-73-0) exhibit epoxy reactivity for crosslinking, whereas vinyl ethers enable cationic polymerization under UV light .

Application-Specific Performance

  • Adhesive Performance: Glycidyl ether analogs (e.g., 14228-73-0) are used in epoxy resins for high-strength bonding, whereas vinyl ethers excel in rapid-curing formulations .

Biological Activity

1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane, a compound with the molecular formula C₁₄H₂₄O₄, has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry and pharmacology.

Chemical Structure

The compound features a cyclohexane core with two ethoxy functional groups that are further substituted with ethenyl groups. This unique structure contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that 1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane exhibits several biological activities, including:

  • Antimicrobial Properties : The compound has shown efficacy against various bacterial strains.
  • Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways.
  • Potential Anticancer Activity : Preliminary data indicate effects on cancer cell lines.

Antimicrobial Activity

The antimicrobial activity of 1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane was evaluated against common pathogens such as Escherichia coli and Staphylococcus aureus.

PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL

These results indicate a significant potential for this compound as an antimicrobial agent.

Anti-inflammatory Mechanisms

The anti-inflammatory properties were investigated through in vitro assays measuring cytokine production. The compound was found to downregulate TNF-α and IL-6 levels in activated macrophages.

Table: Cytokine Levels Post Treatment

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)Reference
Control150200
Compound Treatment80100

Anticancer Activity

In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that the compound inhibited cell proliferation in a dose-dependent manner.

Case Study: HeLa Cell Line

Concentration (µM)Cell Viability (%)Reference
0100
1075
5050

The IC50 value was calculated to be approximately 30 µM for HeLa cells, indicating moderate cytotoxicity.

The proposed mechanisms by which 1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory processes.
  • Interference with Cell Signaling Pathways : It is hypothesized that the compound alters signaling pathways associated with cell proliferation and apoptosis.
  • Membrane Disruption : Its amphiphilic nature allows it to integrate into cell membranes, leading to increased permeability and potential cell death.

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